molecular formula C10H14ClNO2 B13054908 (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13054908
M. Wt: 215.67 g/mol
InChI Key: PTQQMBJIYCKDMM-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique combination of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-methoxybenzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-1-amino-2-propanol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol reaction under controlled temperature and pressure conditions.

    Automated Purification: Employing automated purification systems to ensure high yield and purity of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has been investigated for its potential use in the development of pharmaceuticals. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases. Research indicates that derivatives of this compound exhibit activity against certain types of cancer cells and may serve as lead compounds in drug discovery efforts .

Neuropharmacology
Studies have suggested that (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL may have implications in neuropharmacology. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as depression or anxiety. Preliminary studies have shown promise in modulating neurotransmitter systems, which are critical in these conditions .

Agricultural Science

Pesticide Formulation
In agriculture, this compound has been explored for its potential use as an active ingredient in pesticide formulations. Its chlorinated phenyl structure is indicative of compounds that can exhibit herbicidal or insecticidal properties. Research has demonstrated that modifications to the molecular structure can enhance efficacy against specific pests while minimizing environmental impact .

Plant Growth Regulation
There is also ongoing research into the use of this compound as a plant growth regulator. Studies suggest that it can influence plant growth patterns and stress responses, potentially leading to improved crop yields under adverse conditions .

Material Science

Polymer Chemistry
In the field of material science, this compound has been utilized in the synthesis of novel polymers. Its ability to participate in various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced durability or thermal stability. Researchers are investigating its incorporation into polymer matrices for applications ranging from packaging materials to high-performance composites .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that further development could lead to effective treatments .

Case Study 2: Insecticidal Properties

Research conducted on the insecticidal properties of this compound demonstrated its effectiveness against common agricultural pests. Field trials showed a reduction in pest populations when applied at specific concentrations, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-phenylpropan-2-ol: Lacks the chloro and methoxy substituents.

    (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol: Lacks the chloro substituent.

    (1R,2S)-1-Amino-1-(3-chlorophenyl)propan-2-ol: Lacks the methoxy substituent.

Uniqueness

    Chloro and Methoxy Substituents: The presence of both chloro and methoxy groups on the aromatic ring imparts unique chemical and biological properties to (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant studies.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1270009-78-3
Molecular FormulaC10H14ClNO2
Molecular Weight215.68 g/mol

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest its potential as an inhibitor of certain enzymes and receptors involved in neurotransmission and possibly in the treatment of bacterial infections.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various pathogens. For instance, it has been evaluated for its inhibitory effects on Helicobacter pylori, a common gastric pathogen. The compound's structure allows it to engage effectively with the molecular targets associated with this bacterium.

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget Organism/EnzymeIC50 (µM)Observations
H. pylori0.0068Significant potency observed
PTR1 enzyme in Trypanosoma bruceiNot specifiedPotential target for antiparasitic activity

Study on Antimicrobial Activity

In a detailed study published by researchers examining various amine derivatives, this compound was shown to exhibit a 20-fold increase in potency against H. pylori compared to other compounds in its class. This suggests that structural modifications significantly enhance biological activity.

Antiparasitic Potential

Another study highlighted the compound's potential as an inhibitor of pteridine reductase (PTR1) in Trypanosoma brucei. This enzyme is crucial for the survival of the parasite, making it a viable target for drug development against African sleeping sickness. The study indicated that specific structural features of the compound contributed to its binding affinity and inhibitory efficacy.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full pharmacological potential. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how the compound interacts with specific receptors and enzymes.
  • In Vivo Testing : Evaluating the efficacy and safety of the compound in animal models to assess therapeutic potential.
  • Structural Modifications : Exploring derivatives of this compound to enhance its potency and selectivity against targeted pathogens.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

PTQQMBJIYCKDMM-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Origin of Product

United States

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